Retrorsine is a naturally occurring pyrrolizidine alkaloid (PA) primarily found in plants belonging to the Senecio, Crotalaria, and Heliotropium genera. [, , , , ] PAs are characterized by their heterocyclic structure consisting of two five-membered rings linked by a nitrogen atom. [, , , , ] While many PAs exhibit toxicity, Retrorsine is particularly noted for its hepatotoxic and carcinogenic properties. [, , , , , , ] This has led to its extensive use in scientific research, particularly in the field of liver biology, where it serves as a valuable tool for studying liver regeneration, hepatocyte transplantation, and the mechanisms underlying liver injury and disease. [, , , , , , , , , ]
Retrorsine is classified under pyrrolizidine alkaloids, which are secondary metabolites produced by plants as a defense mechanism against herbivores. The compound is biosynthesized from putrescine, a polyamine, through enzymatic pathways involving homospermidine as an intermediate. Its occurrence in herbal teas and traditional medicines raises concerns regarding safety and toxicity due to potential contamination with this alkaloid .
Retrorsine can be synthesized through various methods, including:
The molecular structure of retrorsine features a pyrrolidine nucleus linked via two ester bonds to an extended hydrocarbon system.
The presence of nitrogen atoms within the structure allows for hydrogen bonding interactions, which may play a role in its biological activity and mechanisms of action .
Retrorsine undergoes several chemical reactions, particularly in biological systems:
Retrorsine's mechanism of action primarily involves its metabolic activation to form reactive intermediates that bind covalently to cellular macromolecules, leading to hepatotoxicity.
Retrorsine exhibits several notable physical and chemical properties:
Retrorsine has several applications within scientific research:
Retrorsine undergoes extensive bioactivation primarily via hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 identified as the dominant isoform in humans. Rifampicin-induced CYP3A4 upregulation reduces retrorsine plasma AUC by 33% and C~max~ by 26%, indicating enhanced metabolic clearance. Concurrently, intestinal CYP3A4 metabolite formation increases by 154%, demonstrating tissue-specific induction effects [1]. CYP2B6 and CYP2C19 contribute secondarily, particularly under conditions of CYP3A4 inhibition or genetic ablation. In Cyp3a knockout mice, compensatory overexpression of CYP2C and CYP2B isoforms maintains metabolic activation capacity, evidenced by unchanged dehydropyrrolizidine (DHP) adduct levels [2]. Kinetic analyses reveal interspecies variation: rat liver microsomes metabolize retrorsine at 4.8 nmol/mg/min to DHP and 17.6 nmol/mg/min to retrorsine-N-oxide. Dexamethasone pretreatment increases this metabolism 1.7-fold via generalized P450 induction [7].
Table 1: Key CYP Isoforms in Retrorsine Bioactivation
Isoform | Role | Inducer/Inhibitor | Metabolite Yield Change |
---|---|---|---|
CYP3A4 | Primary dehydrogenase | Rifampicin (+), Troleandomycin (-) | DHP ↓33% (plasma); Intestinal metabolites ↑154% |
CYP2B6 | Secondary activation | Phenobarbital (+) | Compensatory upregulation in CYP3A deficiency |
CYP2C19 | Minor dehydrogenase | - | IC~50~ 2.25 µM for OCT1 inhibition |
Oxidative dehydrogenation generates 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), the primary electrophilic metabolite responsible for retrorsine's toxicity. DHP formation occurs in hepatic, pulmonary, and renal microsomes, though hepatic yield predominates due to higher CYP density [7]. This unstable pyrrolic ester rapidly alkylates nucleophilic cellular targets. In vitro studies using trapping agents confirm DHP generation across structurally diverse PAs, with cyclic diesters like retrorsine producing higher DHP quantities than open-chain analogs [5]. The reactivity of DHP stems from its strained bis-electrophilic structure, enabling cross-linking of biomacromolecules.
Table 2: Metabolic Profiles of Retrorsine in Microsomal Systems
Metabolite | Formation Rate (nmol/mg/min) | Enzymatic Primary Route | Tissue Distribution |
---|---|---|---|
Dehydroretrorsine (DHP) | 4.8 ± 0.1 | CYP3A4 dehydrogenation | Liver > Lung > Kidney > Spleen |
Retrorsine-N-oxide | 17.6 ± 0.5 | Flavin-containing monooxygenases | Ubiquitous, highest in liver |
Glutathione conjugates | Variable (structure-dependent) | GST-mediated conjugation | Primarily hepatic |
Active hepatic uptake critically governs retrorsine's hepatotropism. Retrorsine is a high-affinity substrate for organic cation transporter 1 (OCT1/SLC22A1), exhibiting an IC~50~ of 2.25 µM against model substrate MPP+ uptake in OCT1-transfected cells. In contrast, OCT3 shows negligible retrorsine interaction (IC~50~ >100 µM) [6]. The sodium/taurocholate co-transporting polypeptide (NTCP/SLC10A1) contributes secondarily to hepatic accumulation, though quantitative transport kinetics remain less characterized.
Synergism between uptake and metabolism is demonstrated in MDCK cells co-expressing OCT1 and CYP3A4, where intracellular DHP adduct formation increases 3.7-fold versus CYP3A4-only cells [6]. This transporter-enzyme coupling concentrates retrorsine within hepatocytes, facilitating efficient bioactivation. Notably, rifampicin induces CYP3A4 but does not modulate OCT1/NTCP expression, indicating that perpetrator-victim interactions occur primarily at the metabolic level [1].
DHP forms covalent adducts with DNA bases, predominantly at guanine N2 positions. In vivo studies detect DHP-DNA adducts in rat liver within 24 hours of retrorsine gavage (1 mg/kg/day x3), confirming genotoxic potential [7]. The major adduct, 7-(deoxyguanosin-N²-yl)-1-hydroxymethyl-6,7-dihydro-5H-pyrrolizine (DHP-dG), structurally mirrors adducts generated by the carcinogenic PA riddelliine, suggesting a shared genotoxic mechanism [7].
Adduct persistence correlates with retrorsine's tumorigenicity, as unrepaired lesions cause G→T transversions and chromosomal aberrations. DNA cross-linking by bis-electrophilic DHP derivatives further complicates repair, enhancing mutagenic potential. These adducts serve as mechanistic biomarkers for PA-induced genotoxicity, detectable via ³²P-postlabeling/HPLC or LC-MS methods [9].
Glutathione (GSH) conjugation represents the primary detoxification route for reactive DHP metabolites. Two main conjugates form:
GSH conjugation occurs enzymatically via glutathione S-transferases (GSTs) or non-enzymatically, with GSTA1 identified as a key conjugating enzyme [5]. Paradoxically, in vitro evidence suggests monoGSH-DHP retains limited reactivity and may hydrolyze to cysteine conjugates capable of β-lyase-mediated bioactivation [4] [10]. This secondary toxification pathway resembles the metabolism of halogenated alkenes, where cysteine S-conjugates generate reactive thiols [10].
Despite this caveat, GSH depletion exacerbates retrorsine toxicity in vivo, confirming net protective function. Conjugates undergo mercapturic acid pathway processing (γ-glutamyl transpeptidase → cysteinylglycine dipeptidase → N-acetylation), yielding urinary-excretable mercapturates [4].
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